

Physicochemical Properties of Rosmarinyl Glucoside: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Rosmarinyl glucoside*

Cat. No.: *B1649428*

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Introduction

Rosmarinyl glucoside, a glycosidic derivative of rosmarinic acid, is a naturally occurring phenolic compound found in various plants, including those of the Lamiaceae family such as rosemary (*Rosmarinus officinalis*) and lemon balm (*Melissa officinalis*).^[1] As a water-soluble and more stable form of rosmarinic acid, **rosmarinyl glucoside** has garnered significant interest in the pharmaceutical and cosmetic industries.^{[2][3][4][5][6]} This technical guide provides a comprehensive overview of the physicochemical properties of **rosmarinyl glucoside**, detailed experimental protocols for its analysis, and an exploration of its known biological activities and associated signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic or cosmetic agent. The following tables summarize the available quantitative data for **rosmarinyl glucoside**. It is important to note that while some experimental data is available, certain parameters are predicted values.

Table 1: General Physicochemical Properties of **Rosmarinyl Glucoside**

Property	Value	Source
Molecular Formula	C24H26O13	[3][7][8]
Molecular Weight	522.46 g/mol	[3][7][8]
CAS Number	910028-78-3	[3][7][9]
Appearance	Crystalline solid	Inferred from general properties of similar compounds
Predicted Density	1.625 g/cm ³	[9]
Predicted XlogP3-AA	0.6	[7]

Table 2: Solubility Data of **Rosmarinyl Glucoside**

Solvent	Solubility	Source
Water	11,740 mg/L (estimated)	[10]
DMSO	Soluble	[1][9]
Pyridine	Soluble	[1]
Methanol	Soluble	[1]
Ethanol	Soluble	[1]
Chloroform	Soluble	[9]
Dichloromethane	Soluble	[9]
Ethyl Acetate	Soluble	[9]
Acetone	Soluble	[9]

Note: Specific quantitative solubility data in organic solvents is not readily available in the reviewed literature. "Soluble" indicates that the compound dissolves in the respective solvent, as mentioned in supplier datasheets.

Table 3: Spectroscopic Data of **Rosmarinyl Glucoside** (Predicted/General)

Technique	Data	Source
¹ H-NMR	Complex aromatic and sugar region signals expected.	General knowledge of flavonoid glycoside spectra[11][12][13][14][15]
¹³ C-NMR	Characteristic signals for aromatic carbons, ester carbonyl, carboxylic acid, and glycosidic carbons.	General knowledge of flavonoid glycoside spectra[11][12][13][14][15]
Mass Spectrometry (ESI-MS/MS)	Expected fragmentation includes loss of the glucose moiety (162 Da) and further fragmentation of the rosmarinic acid aglycone.	Inferred from fragmentation of similar glycosides[16]

Experimental Protocols

Detailed experimental protocols are crucial for the consistent isolation, purification, and characterization of **rosmarinyl glucoside**. The following sections provide methodologies that can be adapted for this purpose.

Isolation and Purification of Rosmarinyl Glucoside

This protocol describes a general method for the extraction and purification of phenolic glycosides from plant material, which can be optimized for **rosmarinyl glucoside** from sources like *Melissa officinalis*.

a. Extraction:

- Air-dry and powder the plant material (e.g., leaves of *Melissa officinalis*).
- Extract the powdered material with 80% methanol at room temperature with continuous stirring for 24 hours.
- Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

- Suspend the crude extract in water and partition successively with n-hexane, chloroform, and ethyl acetate to remove non-polar and moderately polar compounds. The aqueous layer will contain the polar glycosides.

b. Column Chromatography:

- Subject the concentrated aqueous layer to column chromatography on a Diaion HP-20 column.
- Wash the column with distilled water to remove sugars and other highly polar compounds.
- Elute the phenolic compounds with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, and 100% methanol).
- Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:formic acid:water, 8:1:1 v/v/v) and visualizing under UV light.

c. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

- Pool the fractions containing the compound of interest based on TLC analysis.
- Further purify the pooled fractions using preparative HPLC on a C18 column.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)
- Use a gradient elution system with acetonitrile and water (both containing 0.1% formic acid) as the mobile phase.
- Monitor the elution at a suitable wavelength (e.g., 330 nm for rosmarinic acid derivatives) and collect the peak corresponding to **rosmarinyl glucoside**.
- Lyophilize the collected fraction to obtain pure **rosmarinyl glucoside**.



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Figure 1: Workflow for the isolation and purification of **Rosmarinyl glucoside**.

Characterization of Rosmarinyl Glucoside

a. High-Performance Liquid Chromatography (HPLC-DAD):

- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase: Gradient elution with Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: Diode array detector (DAD) monitoring at 280 nm and 330 nm.
- Injection Volume: 10 μ L.
- Quantification: Use an external standard of purified **rosmarinyl glucoside** to create a calibration curve.

b. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
- Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- The expected ¹H NMR spectrum would show signals for the aromatic protons of the caffeoyl and dihydroxyphenyllactic acid moieties, the vinyl protons of the acrylic acid chain, and the protons of the glucose unit.
- The ¹³C NMR spectrum would display resonances for all 24 carbons, including those of the aromatic rings, carbonyls, and the glucose moiety.

c. Mass Spectrometry (MS):

- Dissolve the sample in a suitable solvent (e.g., methanol).

- Analyze using an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[\[16\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)
- In positive ion mode, expect to observe the protonated molecule $[M+H]^+$ and adducts such as $[M+Na]^+$.
- In negative ion mode, the deprotonated molecule $[M-H]^-$ should be prominent.
- Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation patterns. Key fragments would likely correspond to the loss of the glucose unit (-162 Da) and characteristic fragments of the rosmarinic acid aglycone.

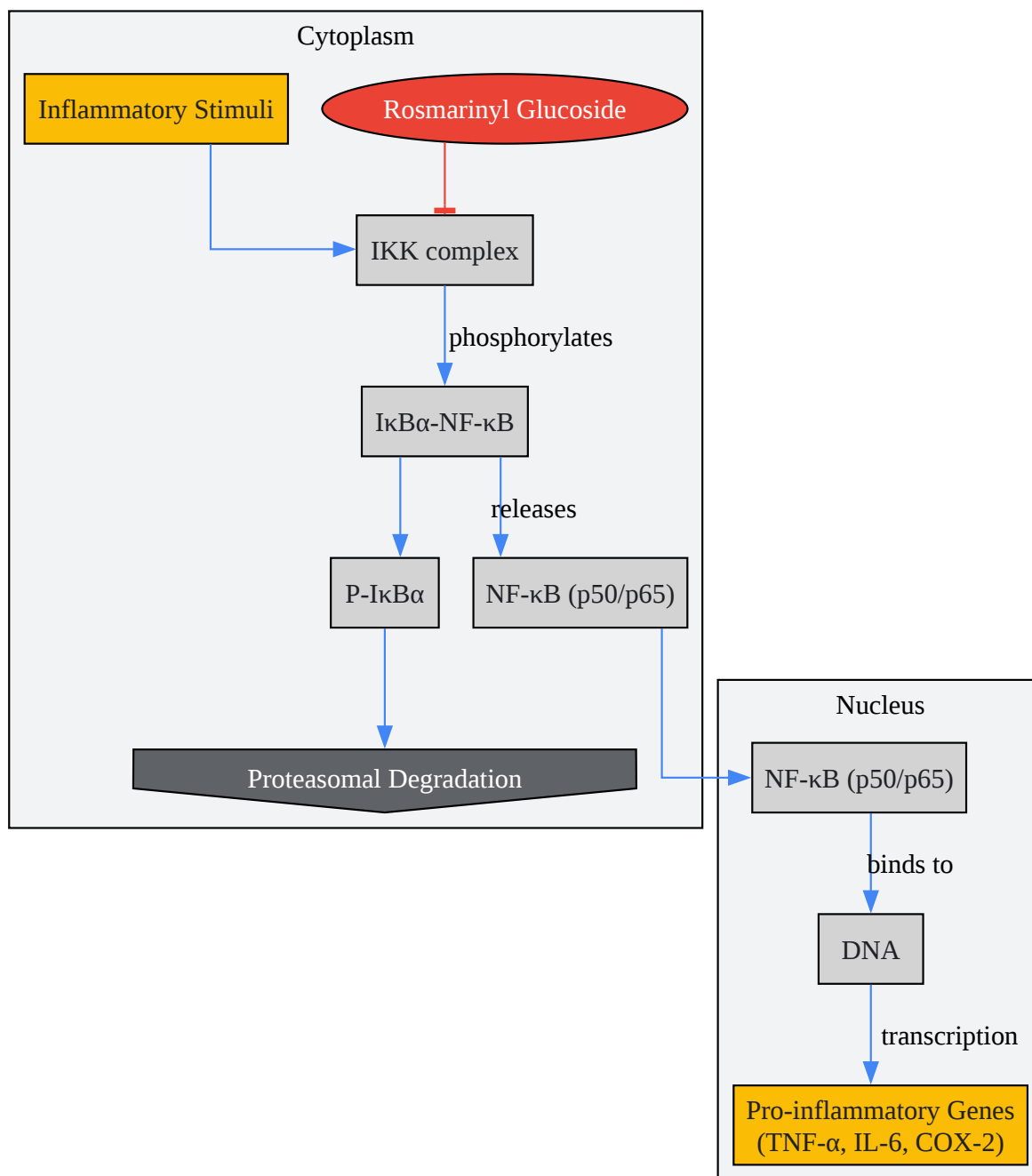
Biological Activities and Signaling Pathways

Rosmarinyl glucoside, as a derivative of rosmarinic acid, is expected to exhibit similar biological activities, including antioxidant and anti-inflammatory effects. The glycosylation is known to improve its bioavailability and stability, potentially enhancing its therapeutic efficacy.
[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#)

Anti-inflammatory Activity: Inhibition of NF- κ B and MAPK Pathways

Chronic inflammation is implicated in numerous diseases. Rosmarinic acid has been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.[\[20\]](#)[\[25\]](#)[\[26\]](#)
[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#) **Rosmarinyl glucoside** likely acts in a similar manner upon hydrolysis to rosmarinic acid in vivo.

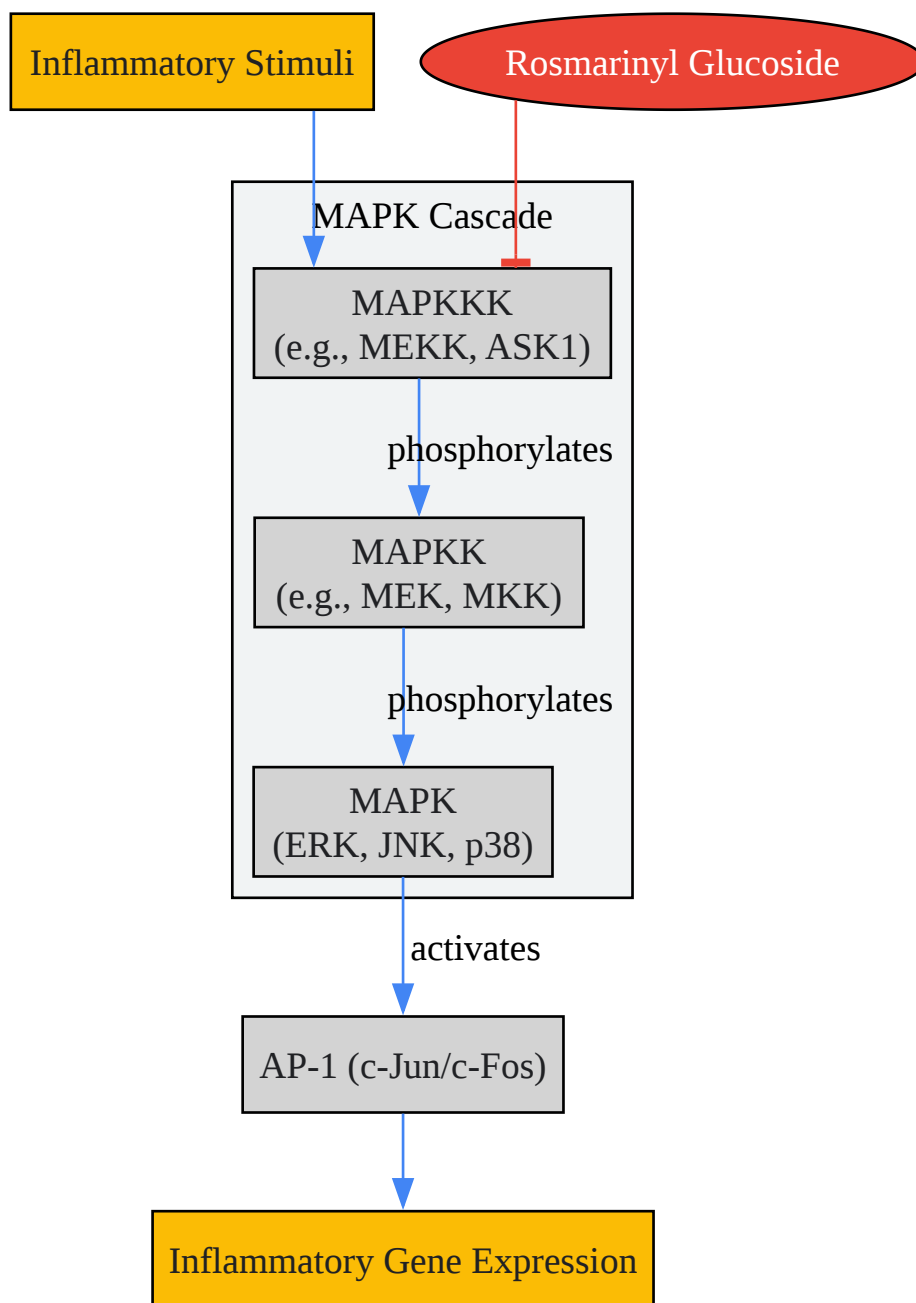
a. **NF- κ B Signaling Pathway:** The NF- κ B pathway is a central regulator of inflammation. In response to inflammatory stimuli, the I κ B kinase (IKK) complex becomes activated and phosphorylates the inhibitory protein I κ B α , leading to its ubiquitination and degradation. This allows the NF- κ B (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Rosmarinic acid has been shown to inhibit the phosphorylation of I κ B α , thereby preventing NF- κ B activation.[\[26\]](#)[\[27\]](#)[\[31\]](#)

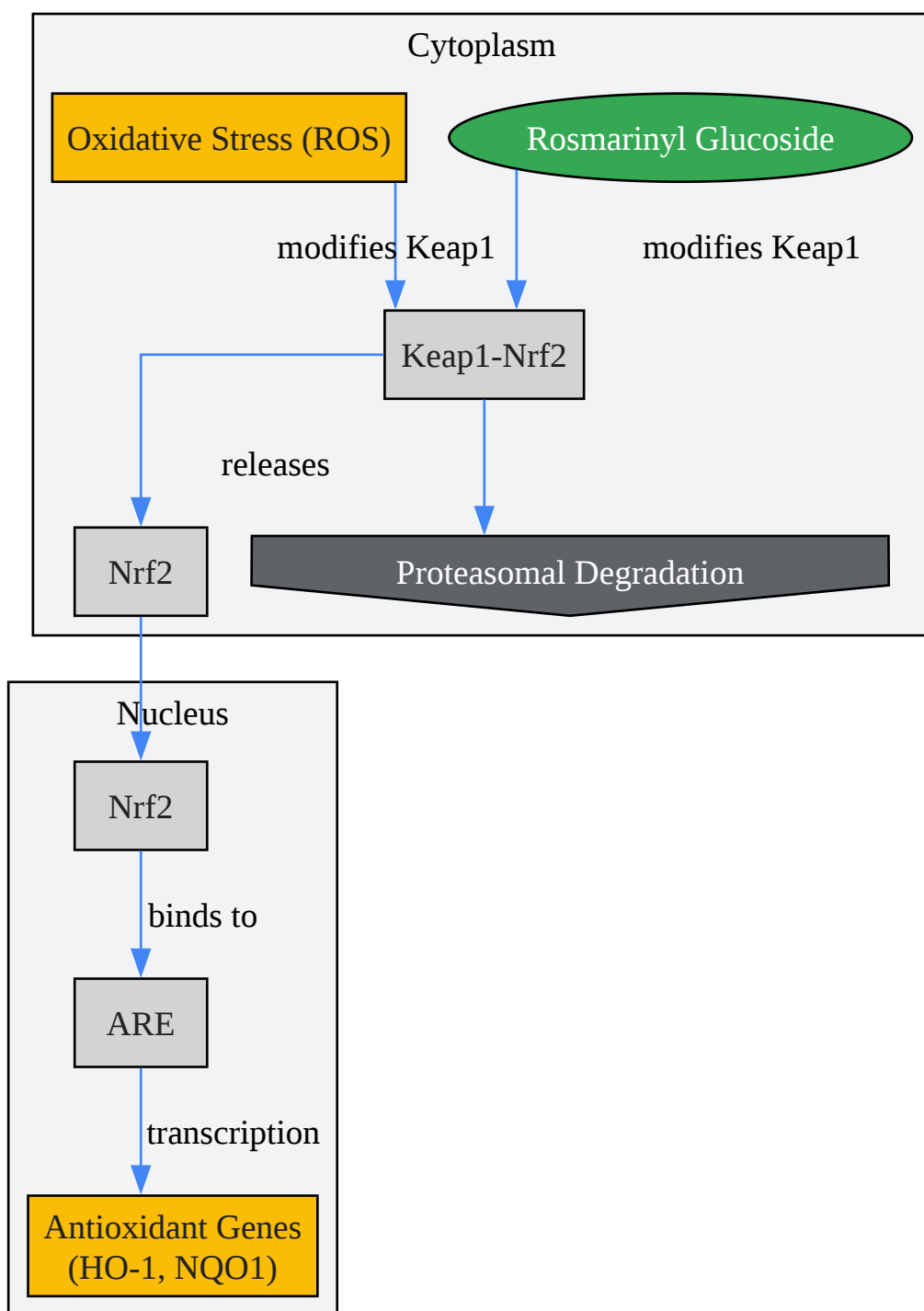


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Figure 2: Inhibition of the NF-κB signaling pathway by **Rosmarinyl glucoside**.

b. MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38, are key signaling molecules that regulate cellular processes such as inflammation, proliferation, and apoptosis. Inflammatory stimuli can activate these kinases, leading to the activation of transcription factors like AP-1, which in turn promote the expression of inflammatory mediators. Rosmarinic acid has been demonstrated to inhibit the phosphorylation of ERK, JNK, and p38, thereby suppressing the downstream inflammatory response.[\[8\]](#)[\[19\]](#)[\[25\]](#)[\[27\]](#)[\[32\]](#)[\[33\]](#)[\[34\]](#)[\[35\]](#)





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